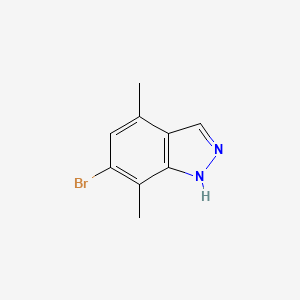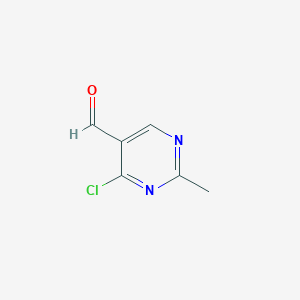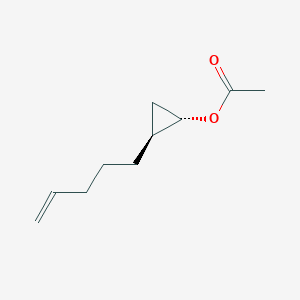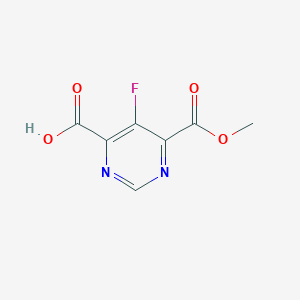![molecular formula C17H18N4O B15052826 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in medicinal chemistry and organic synthesis. The structure of this compound includes a phenol group attached to an imidazo[1,2-a]pyrazine ring, which is further substituted with a cyclopentylamino group. This unique structure imparts significant biological and chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with cyclopentanone in the presence of a suitable catalyst can yield the imidazo[1,2-a]pyrazine core.
Introduction of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution reactions. This step often requires the use of strong acids or bases to facilitate the substitution.
Attachment of the Cyclopentylamino Group: The final step involves the introduction of the cyclopentylamino group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with cyclopentylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The imidazo[1,2-a]pyrazine ring can undergo substitution reactions with halogens, alkyl groups, or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or activate specific signaling pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide
- 4-(8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
Uniqueness
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylamino group and phenol moiety contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-a]pyrazine derivatives.
Eigenschaften
Molekularformel |
C17H18N4O |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
4-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C17H18N4O/c22-14-7-5-12(6-8-14)16-17(19-13-3-1-2-4-13)21-10-9-18-11-15(21)20-16/h5-11,13,19,22H,1-4H2 |
InChI-Schlüssel |
ZZYHHXAOJASNQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)

![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)



![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)



